3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide -

3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide

Catalog Number: EVT-4301912
CAS Number:
Molecular Formula: C14H21NO4
Molecular Weight: 267.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(4-Methoxy-3-ethoxy)phenyl-2-methylsulfonyl ethylamine

  • Compound Description: This compound serves as a key intermediate in the synthesis of Apremilast [(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylcarbamoyl]ethyl]-4-acetylamino-isoindoline-1,3-dione], an oral medication used to treat psoriasis and psoriatic arthritis. []
  • Relevance: This compound shares the 3-ethoxy-4-methoxyphenyl motif with 3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide, highlighting the exploration of this specific substitution pattern within medicinal chemistry. The presence of the ethylamine and methylsulfonyl groups in place of the benzamide moiety in 3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide suggests further investigation into the impact of these structural variations on biological activity. []

4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (DS2OMe)

  • Compound Description: DS2OMe (1) is investigated as a potential radiotracer for Positron Emission Tomography (PET) imaging. It exhibits selectivity for the δ-subunit-containing γ-aminobutyric acid type A receptors, which are implicated in various brain diseases. [, ]

4-Methoxy-N-(piperidine-1-carbonothioyl)benzamide (MPiCB)

  • Compound Description: MPiCB is a benzoylthiourea derivative. In its crystal structure, the piperidine ring adopts a chair conformation, and its mean plane exhibits an inclination of 63.0 (3)° relative to the 4-methoxybenzene ring. []
  • Relevance: This compound shares the 4-methoxybenzamide core with 3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide. The key difference lies in the substitution on the amide nitrogen. MPiCB features a piperidine-1-carbonothioyl group, contrasting with the 3-methoxypropyl group in the target compound. This difference emphasizes the variability in the amide portion and its potential impact on the compound's overall conformation and potential biological activities. []

(E)-N′-(3-Ethoxy-4-hydroxybenzylidene)-4-methoxybenzohydrazide

  • Compound Description: This compound is a benzohydrazide derivative. The crystal structure analysis revealed that the dihedral angle between the two benzene rings is 6.86 (11)°. Additionally, the molecule exhibits specific conformations related to the methoxy and ethoxy substituents. []
  • Relevance: Although structurally distinct from 3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide, this compound presents an interesting comparison due to the presence of the 3-ethoxy-4-hydroxyphenyl moiety. While the target compound possesses a 3-ethoxy-4-methoxyphenyl group, the presence of a hydroxyl group instead of a methoxy group in this related compound offers insights into the effects of subtle substituent changes on the molecule's conformation and potential interactions. []

(S)-2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonyl-ethyl]-4-acetylamino-isoindoline-1,3-dione

  • Compound Description: This compound is a key intermediate in the synthesis of Apremilast. This method focuses on achieving high isomeric purity, which is crucial for pharmaceutical applications. []
  • Relevance: This compound shares the 3-ethoxy-4-methoxyphenyl and methanesulfonyl structural motifs with 3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide. The presence of the isoindoline-1,3-dione group and the chiral center in this related compound, compared to the simpler amide in the target compound, illustrates the exploration of different structural elements for potential pharmaceutical applications. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: APD791 is a selective antagonist for the 5-hydroxytryptamine 2A (5-HT2A) receptor, displaying potent antiplatelet activity and potential for treating arterial thrombosis. Its development involved optimizing selectivity, aqueous solubility, and pharmacokinetic properties. [, ]
  • Relevance: Both APD791 and 3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide share the benzamide core. The structural differences lie in the substituents. APD791 features a complex substituent on the nitrogen atom, incorporating a pyrazole, morpholine, and methoxy groups. This comparison highlights the significance of substituent modifications in modulating the biological activity and pharmacological properties of benzamide derivatives. [, ]

N-(4-Chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523)

  • Compound Description: IMB-0523 exhibits potent antiviral activity against the hepatitis B virus (HBV), including drug-resistant strains. Its mechanism of action involves increasing intracellular levels of APOBEC3G (A3G). IMB-0523 also displays low acute toxicity in mice and promising pharmacokinetic properties in rats. []
  • Relevance: This compound and 3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide share the benzamide core structure. IMB-0523 features a 4-chlorophenyl group on the amide nitrogen and a methylamino substituent on the benzamide ring. These variations demonstrate the impact of substituent changes on biological activity, potentially leading to diverse therapeutic applications. []

4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate

  • Compound Description: This compound features a trifluoromethyl group attached to the benzene ring, which adopts a syn conformation relative to the C=O bond in the adjacent side chain. The crystal structure reveals intricate hydrogen bonding networks and π-π stacking interactions. []
  • Relevance: The inclusion of this compound highlights the structural diversity within the benzamide class, particularly focusing on the variation of substituents on the aromatic ring. While 3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide contains ethoxy and methoxy groups, the presence of a trifluoromethyl group in this related compound provides insights into the effects of incorporating fluorine-containing substituents, which are known to influence a molecule's lipophilicity, metabolic stability, and binding affinity. []

4-Methoxy-N-{2-[3-(Methylamino)heptyl]phenyl}benzamide

  • Compound Description: This compound is an antiarrhythmic compound that is structurally related to Encainide. []

4-Methoxy-3-arylamido-N-(substitutedphenyl)benzamides

  • Compound Description: This series of compounds was designed based on the splicing principle of structural design in medicinal chemistry, aiming to develop safer and more effective antiplatelet agents. These compounds exhibited antiplatelet aggregation activity induced by adenosine diphosphate (ADP) or arachidonic acid (AA) and showed low cytotoxicity against L929 cells. []
  • Relevance: This series of compounds share the core structure of 4-methoxybenzamide with 3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide. The presence of variable aryl and substituted phenyl groups in the related compounds highlights the exploration of diverse substituents to enhance their antiplatelet activity while maintaining a safe profile. []

4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide

  • Compound Description: This compound's crystal structure reveals a near-planar conformation of the two benzene rings with a dihedral angle of 4.52(13)°. The methoxy and nitro substituents lie almost coplanar with their respective benzene rings. []
  • Relevance: This compound, with its 4-methoxybenzamide core, resembles 3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide. The structural differences lie in the substitution pattern on the benzene ring attached to the amide nitrogen. The presence of a nitro group and an additional methoxy group in the ortho and para positions, respectively, offers valuable insights into how substituent effects can influence the molecule's conformation and potentially alter its physicochemical properties. []

5-Chloro-2-methoxy-N-[2-(4-methoxy-3-methylaminothiocarbonylsulfonylphenyl)-ethyl]-benzamide sodium salt

  • Compound Description: This compound, along with its various crystalline forms, possesses valuable pharmacological properties and exhibits potential for treating ischemic heart diseases. [, , , ]
  • Relevance: Though structurally different from 3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide, this compound offers a point of comparison due to its focus on benzamide derivatives within medicinal chemistry. The presence of chlorine, methoxy, and sulfonamide functionalities, alongside a complex ethyl-linked benzene substituent, emphasizes the broad structural diversity explored when targeting benzamides for pharmaceutical applications. [, , , ]

N-(4-Chlorophenyl)-4-methoxy-3-(propanamido)benzamide cyclohexane hemisolvate

  • Compound Description: This compound, synthesized through a condensation reaction, incorporates a cyclohexane solvent molecule in its crystal structure. The presence of disorder in specific atom positions and the cyclohexane orientation adds complexity to its structural analysis. []
  • Relevance: This compound and 3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide share the 4-methoxybenzamide core, with variations in substituents. The presence of a 4-chlorophenyl group on the amide nitrogen and a propanamido group on the benzene ring highlights the exploration of different substituents to potentially modulate the compound's properties and explore its applications in materials science or medicinal chemistry. []

3-(Difluoromethoxy)-N-(3, 5-dichloropyridin-4-yl)-4-(cyclopropylmethoxy) benzamide

  • Compound Description: The preparation method focuses on achieving high purity, a crucial factor for pharmaceutical applications. This benzamide derivative incorporates fluorine, chlorine, and cyclopropyl functionalities, indicating its potential relevance in medicinal chemistry. []
  • Relevance: Although structurally distinct from 3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide, this compound shares the benzamide core and presents an interesting comparison due to its diverse substituents. Notably, the presence of a difluoromethoxy group and a cyclopropylmethoxy group, along with the dichloropyridinyl substituent on the amide, highlights the exploration of fluorine-containing moieties and cyclic structures in benzamide derivatives, potentially influencing their pharmacological properties. []

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

  • Compound Description: This compound, also known as ZENECA ZD3523, acts as a potent and selective leukotriene receptor antagonist. It demonstrates high affinity for the receptor and exhibits promising activity in inhibiting LTD4-induced bronchoconstriction. []
  • Relevance: While structurally distinct from 3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide, this compound presents a valuable comparison as it belongs to the benzamide class and possesses a fluorinated substituent. The incorporation of the indole ring system, trifluorobutyl group, and sulfonamide moiety highlights the exploration of different pharmacophores within benzamide derivatives for therapeutic applications, particularly in addressing inflammatory and respiratory diseases. []

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl) phenyl]methyl]benzamide (MK-0767)

  • Compound Description: MK-0767, a thiazolidinedione (TZD)-containing peroxisome proliferator-activated receptor α/γ agonist, exhibits a chiral center at the five position of the TZD ring, leading to a rapidly interconverting racemate. Its metabolism involves various enzymes, including CYPs, methyltransferases, FMOs, and esterases. [, ]
  • Relevance: Though structurally different from 3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide, MK-0767 provides insights into the metabolic pathways of similar benzamide derivatives containing heterocyclic rings and fluorine-containing substituents. This information could be relevant when considering the potential metabolic fate of the target compound. [, ]

4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

  • Compound Description: This compound exhibits various hydrates and polymorphs, emphasizing the importance of solid-state characterization in drug development. It is being explored as a potential therapeutic for autoimmune diseases. [, ]
  • Relevance: Despite significant structural differences from 3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide, this compound highlights the relevance of benzamide derivatives in medicinal chemistry, particularly targeting complex diseases like autoimmune disorders. The presence of a pteridinyl ring system, cyclopentyl group, and piperidinyl substituent underscores the exploration of structurally diverse benzamides for therapeutic purposes. [, ]

1-Trifluoroethyl-4-methoxy-5-chloropyridazin-6-one

  • Compound Description: This compound is synthesized via a substitution reaction involving a methyl shift. This study highlights the intricacies of chemical synthesis and the potential for unexpected rearrangements. []
  • Relevance: Although structurally distinct from 3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide, this compound provides a valuable point of comparison due to its focus on a methoxy-substituted aromatic ring and the incorporation of a trifluoroethyl group. This comparison emphasizes the relevance of fluorine-containing substituents and highlights the potential for exploring similar modifications in the target compound to modulate its properties. []

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)

  • Compound Description: JC-171 is a hydroxyl sulfonamide analogue designed as a potential therapeutic for neurological disorders like multiple sclerosis. It selectively inhibits the NLRP3 inflammasome, reducing IL-1β production and pathogenic Th17 responses. []
  • Relevance: While structurally different from 3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide, JC-171 offers a point of comparison due to its shared benzamide core and the presence of similar substituents. Notably, both compounds feature a chlorine atom and a methoxy group on the benzamide ring. This comparison, while highlighting structural differences, emphasizes the exploration of diverse benzamide derivatives for treating inflammatory and neurological diseases. []

N-(6,8-Disubstituted coumarin-3-yl)benzamides

  • Compound Description: This series of compounds, featuring a coumarin scaffold linked to a benzamide moiety, were synthesized and evaluated for their cytotoxic activity against the HepG2 cell line. Notably, compound 8a (3-N-(benzoyl) aminocoumarin-6-ylmethyl acetate) demonstrated significant cytotoxic activity and induced G1/S cell cycle arrest and apoptosis in HepG2 cells. []
  • Relevance: Although these compounds differ significantly from 3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide by incorporating a coumarin moiety, they exemplify the broad structural diversity and potential biological activities found within compounds containing a benzamide core. []

N-[2-(4-Fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-Fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide

  • Compound Description: These two compounds, analyzed for their crystal structures, highlight the role of hydrogen bonding and π-π interactions in their packing arrangements. []

2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3- carboxylic acid ethyl ester

  • Compound Description: This pyrrole derivative, characterized by X-ray crystallography, forms a network of hydrogen bonds, including N-H…O and C-H…O interactions, contributing to its stability. It exhibits an off-centric π-π interaction involving the pyrrole ring and a phenyl ring. []
  • Relevance: This compound, although structurally distinct from 3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide, provides a point of comparison due to the presence of a 4-methoxyphenyl group. This shared structural motif, while in a different chemical environment, highlights the relevance of this specific substitution pattern in various chemical contexts. []

N-((2,3-Dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine (L)

  • Compound Description: This compound, synthesized and characterized as a potential drug candidate against the SARS-CoV-2 main protease, demonstrated high binding energy in molecular docking studies. []
  • Relevance: Although structurally different from 3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide, this compound presents an interesting comparison due to the presence of both a methoxy and an ethoxy group, highlighting the exploration of these substituents in various medicinal chemistry contexts. []

5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30)

  • Compound Description: Among a series of synthesized sulfonamide derivatives, compound 30 exhibited the most potent inhibitory activity against PD-L1, a protein involved in immune checkpoint regulation. This compound shows promise as a potential therapeutic target for cancer immunotherapy. []
  • Relevance: While structurally dissimilar to 3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide, this compound highlights the broader exploration of amide-containing compounds in drug discovery. The focus on PD-L1 inhibition emphasizes the diverse therapeutic areas where modulating protein-protein interactions holds significant promise for developing novel treatment strategies. []

Properties

Product Name

3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide

IUPAC Name

3-ethoxy-4-methoxy-N-(3-methoxypropyl)benzamide

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

InChI

InChI=1S/C14H21NO4/c1-4-19-13-10-11(6-7-12(13)18-3)14(16)15-8-5-9-17-2/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16)

InChI Key

QVNYESBEBIGOJN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NCCCOC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.